Cas no 19523-54-7 (2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl-)
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl-
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2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2259484-50mg |
2-Chloro-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
19523-54-7 | 95% | 50mg |
$146.0 | 2024-08-03 | |
| Ambeed | A2259484-100mg |
2-Chloro-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
19523-54-7 | 95% | 100mg |
$256.0 | 2024-08-03 | |
| Ambeed | A2259484-250mg |
2-Chloro-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
19523-54-7 | 95% | 250mg |
$415.0 | 2024-08-03 | |
| Ambeed | A2259484-1g |
2-Chloro-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
19523-54-7 | 95% | 1g |
$1165.0 | 2024-08-03 |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl- Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl- Preparation Products
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl- Suppliers
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl- Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl-
Introduction to 2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl- (CAS No. 19523-54-7)
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3,5-dimethyl-, with the chemical formula C9H9ClO2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic diketone derivative has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry. The presence of both chlorine and methyl substituents at specific positions enhances its utility as a building block for more complex molecules.
The compound's structure, featuring a cyclohexadiene core with diketone functionality and chloro-methyl substitutions, makes it a valuable intermediate in the synthesis of various pharmacologically active agents. Its unique electronic properties stem from the conjugation between the double bonds and the carbonyl groups, which can influence its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-chloro-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione. Researchers have been investigating its role as a precursor in the development of novel therapeutic agents. Specifically, its ability to undergo diverse chemical transformations, such as nucleophilic addition and cyclization reactions, has opened up avenues for creating structurally diverse molecules with potential biological activity.
One of the most compelling aspects of this compound is its utility in constructing heterocyclic scaffolds that are prevalent in many bioactive natural products and synthetic drugs. The chlorine substituent at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups. This flexibility is particularly valuable in drug discovery pipelines where precise molecular modifications are often required to optimize potency and selectivity.
The dimethyl substitution at the 3 and 5 positions further fine-tunes the electronic and steric properties of the molecule. These substituents can influence solubility, metabolic stability, and binding affinity to biological targets. For instance, they may help to improve lipophilicity or prevent rapid degradation by enzymatic pathways.
Recent studies have highlighted the compound's relevance in the development of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. The conjugated system of 2-chloro-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione allows for interactions with the hinge region or ATP-binding site of kinases, potentially leading to the discovery of novel inhibitors with improved pharmacokinetic profiles.
Another area where this compound has shown promise is in the synthesis of photodynamic therapy (PDT) agents. PDT involves the use of photosensitizers that generate reactive oxygen species upon exposure to light, leading to cell death. The electron-deficient nature of 2-chloro-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione makes it a suitable candidate for designing photosensitizers that can be activated by visible light sources.
The compound's reactivity also makes it a useful tool in materials science applications. For example, it can be polymerized or used as a monomer in creating advanced materials with tailored properties. Its ability to form stable radicals due to its unsaturated system allows for controlled polymerization techniques such as living radical polymerization.
In conclusion,2-chloro-3,5-dimethyl-2,5-cyclohexadiene-1,4-dione (CAS No. 19523-54-7) represents a multifaceted compound with broad applications across pharmaceuticals and materials science. Its structural features enable diverse chemical transformations that are harnessed in drug discovery efforts aimed at developing novel therapeutics targeting various diseases.
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